molecular formula C10H17NO4 B2536902 Dimethyl 2-pyrrolidin-1-ylbutanedioate CAS No. 62626-92-0

Dimethyl 2-pyrrolidin-1-ylbutanedioate

Cat. No.: B2536902
CAS No.: 62626-92-0
M. Wt: 215.249
InChI Key: RJQDWVPQOJAKCQ-UHFFFAOYSA-N
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Description

Dimethyl 2-pyrrolidin-1-ylbutanedioate is a chemical compound characterized by the presence of a pyrrolidine ring attached to a butanedioate moiety

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-pyrrolidin-1-ylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated pyrrolidine derivatives.

Scientific Research Applications

Dimethyl 2-pyrrolidin-1-ylbutanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but differs in the functional groups attached.

    Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: Dimethyl 2-pyrrolidin-1-ylbutanedioate is unique due to its specific combination of the pyrrolidine ring and the butanedioate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 2-pyrrolidin-1-ylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQDWVPQOJAKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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